1,1'-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene)
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Overview
Description
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) is an organic compound characterized by the presence of two 2,4,6-trimethylbenzene groups connected by an oxydimethanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) can be synthesized through a multi-step process involving the following key steps:
Formation of the Oxydimethanediyl Bridge: The synthesis begins with the formation of the oxydimethanediyl bridge. This can be achieved by reacting formaldehyde with a suitable phenol derivative under acidic conditions to form a methylene-bridged intermediate.
Attachment of 2,4,6-Trimethylbenzene Groups: The intermediate is then reacted with 2,4,6-trimethylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) involves scaling up the laboratory synthesis process. Key considerations include:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials, such as polymers and resins.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) depends on its specific application
Electrophilic and Nucleophilic Interactions: The benzene rings can participate in electrophilic and nucleophilic substitution reactions.
Hydrogen Bonding: The oxydimethanediyl bridge can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Oxydimethanediyl)bis(4-methylbenzene): Similar structure but with fewer methyl groups on the benzene rings.
1,1’-(Oxydimethanediyl)bis(2,4-dimethylbenzene): Similar structure with different methyl group positions.
Uniqueness
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) is unique due to the presence of three methyl groups on each benzene ring, which can influence its reactivity and physical properties
Properties
CAS No. |
4709-84-6 |
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Molecular Formula |
C20H26O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C20H26O/c1-13-7-15(3)19(16(4)8-13)11-21-12-20-17(5)9-14(2)10-18(20)6/h7-10H,11-12H2,1-6H3 |
InChI Key |
FLFUQZJNWFHJCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)COCC2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
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